molecular formula C26H25NO4 B13146996 Fmoc-L-2,3-Dimethylphe

Fmoc-L-2,3-Dimethylphe

Cat. No.: B13146996
M. Wt: 415.5 g/mol
InChI Key: DGFWPHOIYSZHRN-UHFFFAOYSA-N
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Description

Fmoc-L-2,3-Dimethylphe, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dimethyl-L-phenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its ability to protect the amine group during the synthesis process. The compound has a molecular formula of C26H25NO4 and a molecular weight of 415.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-2,3-Dimethylphe typically involves the protection of the amine group of 2,3-dimethyl-L-phenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers and microwave-assisted synthesis can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-2,3-Dimethylphe undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine, substituted derivatives, and oxidized products.

Scientific Research Applications

Chemistry

Fmoc-L-2,3-Dimethylphe is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for the amine function . Its stability under acidic conditions and ease of removal under basic conditions make it ideal for this application.

Biology and Medicine

In biological research, this compound is used to synthesize peptides that can be studied for their biological activity. It is also used in the development of peptide-based drugs and diagnostic tools .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, including hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and catalysis .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Phenylalanine: Similar to Fmoc-L-2,3-Dimethylphe but without the methyl groups on the phenyl ring.

    Fmoc-L-Tyrosine: Contains a hydroxyl group on the phenyl ring.

    Fmoc-L-Tryptophan: Contains an indole ring instead of a phenyl ring.

Uniqueness

This compound is unique due to the presence of two methyl groups on the phenyl ring, which can influence the steric and electronic properties of the compound. This can affect the reactivity and stability of the compound during peptide synthesis, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-16-8-7-9-18(17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFWPHOIYSZHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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